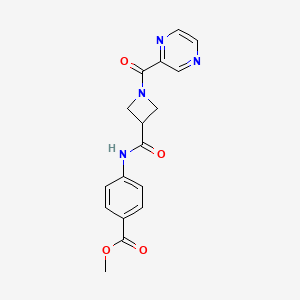

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate" is a chemical entity that appears to be related to a class of compounds that are synthesized for the purpose of studying their chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis of related heterocyclic compounds, which are often of interest in the development of pharmaceuticals and materials due to their complex and versatile structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a suitable precursor. For instance, the synthesis of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives is achieved by condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal followed by reaction with hydrazine or phenyl hydrazine . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate is used as a multifunctional reagent to produce various heterocyclic derivatives . Another example is the use of methyl 2-benzoylamino-3-dimethylaminopropenoate to prepare fused pyrimidinones from heterocyclic α-amino compounds . These methods suggest that the synthesis of the compound would likely involve the formation of the azetidine ring followed by the introduction of the pyrazine-2-carbonyl group and subsequent esterification.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using techniques such as 1H NMR, MS, and elemental analysis . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The structure of "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate" would likely be confirmed using similar analytical methods to ensure the correct synthesis of the target molecule.

Chemical Reactions Analysis

The papers describe the transformation of multifunctional reagents into various heterocyclic derivatives, indicating that these compounds can undergo a range of chemical reactions . The specific reactions that "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate" might undergo are not detailed in the provided papers, but it can be inferred that the compound could participate in reactions typical of esters and amides, such as hydrolysis, amidation, and esterification.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate," they do provide insights into the properties of similar compounds. These properties are influenced by the presence of functional groups and the overall molecular structure. For example, the solubility, melting point, and stability of the compound would be determined by its molecular framework and substituents . The compound's reactivity with other chemicals would also be an important aspect of its chemical properties.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Azetidines, a core structure in this compound, are known to be important in organic synthesis and medicinal chemistry . They are used in the synthesis of various bioactive molecules and natural products .

Mode of Action

The reactivity of azetidines, a key component of this compound, is driven by a considerable ring strain . This unique reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .

Pharmacokinetics

Azetidines, a core structure in this compound, have been shown to result in improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .

Result of Action

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions .

Propiedades

IUPAC Name |

methyl 4-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-25-17(24)11-2-4-13(5-3-11)20-15(22)12-9-21(10-12)16(23)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPZJUGWDCIZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)

![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)

![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide](/img/structure/B3020206.png)

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)